KIF18A Inhibitor Potency: 2-Hydroxyethane-1-sulfonamide Conjugates vs. Structural Analogs
Conjugation of 2-hydroxyethane-1-sulfonamide to a complex heteroaryl scaffold yields KIF18A inhibitors with sub-nanomolar potency. Compound I-95 (US20250250264) demonstrated an IC50 of 2 nM [1]. In contrast, a closely related conjugate, Compound I-27, displayed an IC50 of 1 nM [2]. Both exhibit similar potency and represent distinct patent examples with varying substituents.
| Evidence Dimension | KIF18A enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50: 2 nM (Compound I-95) [1] |
| Comparator Or Baseline | Compound I-27 (alternative 2-hydroxyethane-1-sulfonamide conjugate): IC50: 1 nM [2] |
| Quantified Difference | 1-2 nM difference in IC50 values between conjugates |
| Conditions | In vitro enzyme assay using recombinant human KIF18A (aa 1-467) and ATP |
Why This Matters
This demonstrates that the 2-hydroxyethane-1-sulfonamide moiety can be integrated into high-potency KIF18A inhibitors; selection should be guided by specific conjugate structure and patent claims.
- [1] BindingDB. BDBM762897. ww.w.bindingdb.org View Source
- [2] BindingDB. BDBM762886. ww.w.bindingdb.org View Source
